methyl 5-(2-methoxyphenyl)-2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate
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Description
Methyl 5-(2-methoxyphenyl)-2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C22H19N5O5S and its molecular weight is 465.5 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 5-(2-methoxyphenyl)-2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, supported by case studies and research findings.
Chemical Structure
The compound features a complex structure that combines a thiazole ring with a benzotriazinone moiety, which is known for its diverse biological activities. The presence of the methoxyphenyl group may enhance its lipophilicity and biological interactions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of compounds related to benzotriazinones, indicating that structural modifications can significantly influence their efficacy against various pathogens.
- Study Findings : A series of benzotriazinone derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited notable activity against Staphylococcus aureus and Escherichia coli, with some compounds achieving minimum inhibitory concentrations (MIC) as low as 5 µg/mL .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
6a | 5 | Staphylococcus aureus |
6b | 10 | Escherichia coli |
6c | 15 | Candida albicans |
Anticancer Activity
The anticancer properties of this compound have also been investigated through various assays.
- Case Study : A recent investigation into the anticancer effects of benzotriazinone derivatives highlighted their ability to inhibit the growth of HepG2 liver carcinoma cells. The study reported IC50 values ranging from 10 to 30 µM for different derivatives, suggesting a promising avenue for further development .
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
6a | 10 | HepG2 |
6b | 20 | MCF-7 |
6c | 30 | A549 |
The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets. Molecular docking studies have indicated strong binding affinities towards enzymes involved in cell proliferation and bacterial resistance mechanisms .
Properties
Molecular Formula |
C22H19N5O5S |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
methyl 5-(2-methoxyphenyl)-2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C22H19N5O5S/c1-31-16-10-6-4-8-14(16)19-18(21(30)32-2)24-22(33-19)23-17(28)11-12-27-20(29)13-7-3-5-9-15(13)25-26-27/h3-10H,11-12H2,1-2H3,(H,23,24,28) |
InChI Key |
CFWATFYXWAFFNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(N=C(S2)NC(=O)CCN3C(=O)C4=CC=CC=C4N=N3)C(=O)OC |
Origin of Product |
United States |
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